molecular formula C6H5BFNO4 B2928918 3-Fluoro-2-nitrophenylboronic acid CAS No. 2377609-44-2

3-Fluoro-2-nitrophenylboronic acid

Cat. No.: B2928918
CAS No.: 2377609-44-2
M. Wt: 184.92
InChI Key: XUXCXIXLGJBJHI-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrophenylboronic acid is a fluorinated and nitrated arylboronic acid of interest in advanced chemical synthesis and drug discovery research. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions to create novel biaryl structures, which are valuable scaffolds in materials science and pharmaceutical development . The presence of both electron-withdrawing fluorine and nitro groups on the aromatic ring can significantly influence the compound's properties, such as enhancing the acidity of the boronic acid group, which can be beneficial for its reactivity in bond formation and its potential application in molecular recognition . Similar nitrophenylboronic acids have been investigated for their biological activity, including serving as inhibitors of enzymes like beta-lactamase . Researchers value this multi-functional compound as a versatile building block for constructing complex molecules, exploring new catalytic processes, and developing materials with specific electronic or structural characteristics. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

(3-fluoro-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXCXIXLGJBJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-fluoro-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic acid product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., THF, toluene)

    Reducing agents: (e.g., H2, Pd/C)

    Oxidizing agents: (e.g., H2O2, NaBO3)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Aminophenylboronic acids: (from reduction of the nitro group)

    Boronic esters: (from oxidation of the boronic acid group)

Scientific Research Applications

Chemistry: 3-Fluoro-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and probes. Its unique chemical properties make it suitable for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is employed in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued .

Comparison with Similar Compounds

Positional Isomers of Fluoro-Nitrophenylboronic Acids

The table below compares 3-Fluoro-2-nitrophenylboronic acid with its positional isomers, highlighting differences in substituent positions, purity, and applications:

Compound Name CAS Number Substituent Positions Purity Molecular Weight (g/mol) Key Applications/Notes
This compound 2377609-44-2 3-F, 2-NO₂ 96–98% 184.92 Suzuki coupling; steric hindrance
2-Fluoro-4-nitrophenylboronic acid 1436608-93-3 2-F, 4-NO₂ 98% 184.92 Electronics; higher solubility
3-Fluoro-4-nitrophenylboronic acid 1350451-69-2 3-F, 4-NO₂ 98% 184.92 Pharmaceuticals; para-NO₂ enhances stability
4-Fluoro-3-nitrophenylboronic acid 352530-22-4 4-F, 3-NO₂ 98% 184.92 Catalysis; balanced electronic effects

Key Observations :

  • Steric Effects : The ortho-nitro group in this compound reduces solubility compared to para-nitro isomers (e.g., 3-Fluoro-4-nitrophenylboronic acid) but increases steric hindrance, which can suppress undesired side reactions .
  • Electronic Effects : Electron-withdrawing nitro groups lower the pKa of boronic acids, enhancing their reactivity in basic conditions. However, ortho-substitution may slow reaction kinetics due to steric constraints .

Non-Nitrofluoro Analogues

Compared to non-nitro fluoro derivatives, the nitro group significantly alters reactivity:

  • 3-Fluorophenylboronic acid (CAS: 768-35-4): Lacks the nitro group, resulting in lower acidity (higher pKa) and broader applicability in neutral pH reactions .
  • 2,4,6-Trifluorophenylboronic acid (CAS: 182482-25-3): Multiple fluorine atoms increase electron-withdrawing effects but reduce steric bulk compared to nitro-containing analogs .

Formyl and Carboxy Derivatives

Compounds like 3-Fluoro-4-formylphenylboronic acid (CAS: 248270-25-9, similarity: 0.85) and 4-carboxyphenylboronic acid (CAS: 14027-75-9) exhibit distinct reactivity due to substituent differences:

  • Formyl groups enable conjugation with biomolecules (e.g., saccharides), while nitro groups are more suited for electronic applications .

Biological Activity

3-Fluoro-2-nitrophenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for drug development, particularly in the context of antitubercular agents and other therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-2-nitroaniline with boronic acid derivatives under optimized conditions. The reaction conditions often include the use of palladium-catalyzed cross-coupling techniques, which facilitate the formation of the desired boronic acid with high yields. For example, one study reported a yield of 84% when employing tetrakis(triphenylphosphine)palladium(0) as a catalyst in an inert atmosphere at elevated temperatures .

Antitubercular Activity

Recent studies have focused on the antitubercular properties of compounds related to this compound. A series of derivatives, including those with similar structural motifs, were synthesized and assessed for their activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 64 μg/mL. Notably, a derivative known as compound 3m exhibited an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains of M. tuberculosis, indicating significant potential as a lead compound for further development .

Table 1: Antitubercular Activity of Selected Compounds

CompoundMIC (μg/mL)Activity Against
3m4M. tuberculosis H37Rv, Rifampicin-resistant
3e64M. tuberculosis H37Rv
3d16M. tuberculosis H37Rv
3a16M. tuberculosis H37Rv

The structure-activity relationship (SAR) studies indicated that modifications to the aniline moiety could enhance biological activity, suggesting avenues for optimizing these compounds further .

Other Biological Activities

In addition to its antitubercular properties, research has explored other biological activities associated with fluorinated phenylboronic acids. For instance, studies have shown that certain derivatives can act as inhibitors in various cancer cell lines, although specific data on the direct effects of this compound on tumor cells remain limited . Further investigations are required to elucidate its mechanisms of action and potential cytotoxic effects.

Case Studies

A notable case study involved the application of boronic acids in drug discovery processes. Researchers utilized a library of boronic acid derivatives, including those structurally related to this compound, to identify novel inhibitors targeting specific cancer pathways. The findings demonstrated that modifications in the boronic acid structure could significantly influence biological activity and selectivity against target proteins .

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